molecular formula C45H70O14 B12385298 Marsdenoside A

Marsdenoside A

Cat. No.: B12385298
M. Wt: 835.0 g/mol
InChI Key: RZEWOQQBEXNIGQ-OOZKSINOSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Marsdenoside A is primarily isolated from natural sources, particularly from the Alocasia genus . The extraction process involves soaking the plant material in ethanol and then performing multiple rounds of extraction to obtain the compound . There is limited information available on the synthetic routes and industrial production methods for this compound, as it is mainly obtained through natural extraction.

Chemical Reactions Analysis

Marsdenoside A undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).

The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Marsdenoside A is unique among C21 steroidal glycosides due to its specific structure and biological activities. Similar compounds include:

This compound stands out due to its specific inhibitory effects on certain tumor cell lines and its unique chemical structure .

Properties

Molecular Formula

C45H70O14

Molecular Weight

835.0 g/mol

IUPAC Name

[(1S,3R,6R,7S,8S,9S,10S,11S,14S,16S)-6-acetyl-14-[(2R,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-7,11-dimethyl-8-[(E)-2-methylbut-2-enoyl]oxy-2-oxapentacyclo[8.8.0.01,3.03,7.011,16]octadecan-9-yl] 2-methylbutanoate

InChI

InChI=1S/C45H70O14/c1-12-22(3)39(49)56-36-37-42(8)17-15-28(55-31-21-30(51-10)34(26(7)53-31)57-41-33(48)35(52-11)32(47)25(6)54-41)20-27(42)14-18-44(37)45(59-44)19-16-29(24(5)46)43(45,9)38(36)58-40(50)23(4)13-2/h13,22,25-38,41,47-48H,12,14-21H2,1-11H3/b23-13+/t22?,25-,26-,27+,28+,29+,30-,31+,32-,33-,34-,35-,36+,37-,38-,41+,42+,43+,44+,45-/m1/s1

InChI Key

RZEWOQQBEXNIGQ-OOZKSINOSA-N

Isomeric SMILES

CCC(C)C(=O)O[C@H]1[C@@H]2[C@]3(CC[C@@H](C[C@@H]3CC[C@@]24[C@@]5(O4)CC[C@H]([C@]5([C@@H]1OC(=O)/C(=C/C)/C)C)C(=O)C)O[C@H]6C[C@H]([C@@H]([C@H](O6)C)O[C@H]7[C@@H]([C@@H]([C@@H]([C@H](O7)C)O)OC)O)OC)C

Canonical SMILES

CCC(C)C(=O)OC1C2C3(CCC(CC3CCC24C5(O4)CCC(C5(C1OC(=O)C(=CC)C)C)C(=O)C)OC6CC(C(C(O6)C)OC7C(C(C(C(O7)C)O)OC)O)OC)C

Origin of Product

United States

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